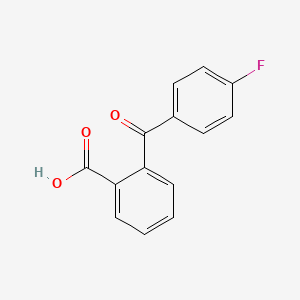

2-(4-Fluorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVXUPZQSZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227294 | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7649-92-5 | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7649-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7649-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5)

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)benzoic acid, a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical techniques, and its significant applications, particularly in the pharmaceutical sector.

Core Identification and Physicochemical Properties

This compound, registered under the CAS number 7649-92-5 , is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent.[1] This structural feature significantly influences its chemical reactivity and biological activity, rendering it a valuable precursor in the synthesis of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7649-92-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₉FO₃ | [1][2][3] |

| Molecular Weight | 244.22 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-(p-Fluorobenzoyl)benzoic acid, 4-Fluorobenzophenone-2'-carboxylic acid | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 136-142 °C[1], 138-140 °C[4] | [1][4] |

| Boiling Point | 443.1±30.0 °C at 760 mmHg | [3] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Purity | ≥ 97% (HPLC) | [1] |

The presence of the fluorine atom, the most electronegative element, imparts unique characteristics to the molecule. This strategic fluorination can enhance metabolic stability and bioavailability of derivative compounds by strengthening the carbon-fluorine bond against enzymatic degradation.[7] Furthermore, the electronic properties of fluorine can modulate the binding affinity of a drug molecule to its biological target.[7]

Synthesis and Reaction Mechanisms

The synthesis of this compound and its derivatives is a cornerstone of its utility. While specific, detailed industrial synthesis protocols are often proprietary, established organic chemistry principles allow for the outlining of a logical synthetic pathway. A common approach involves the Friedel-Crafts acylation of a suitable benzoic acid derivative.

A generalized synthesis of a related compound, 2-chloro-4-fluorobenzoic acid, involves the diazotization of 2-chloro-4-aminobenzonitrile to yield 2-chloro-4-fluorobenzonitrile, followed by hydrolysis under acidic or basic conditions to produce the final carboxylic acid. This highlights a potential synthetic route for fluorinated benzoic acids from commercially available starting materials.

Nitration of this compound using fuming nitric acid results in the formation of 2-(4-fluoro-3-nitrobenzoyl)benzoic acid, demonstrating its reactivity and utility as a scaffold for further functionalization.[4]

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory and Analgesic Agents

The compound serves as a key intermediate in the development of novel anti-inflammatory and analgesic drugs.[1] The benzophenone-2'-carboxylic acid scaffold is a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of these agents.

Antitumor Agents

Research has demonstrated the utility of this compound as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds.[4][8] HSGAGs are implicated in tumor cell growth, adhesion, and metastasis, making their mimetics a target for anticancer therapies.[4] Benzoic acid and its derivatives have been identified as possessing remarkable anticancer potential.[9]

Advanced Material Synthesis

Beyond pharmaceuticals, this compound is also employed in the synthesis of advanced materials, such as 9-fluoro-7H-benz[de]anthracene-7-one, highlighting its broader utility in chemical research.[4][8]

Analytical Methodologies

The accurate identification and quantification of this compound and its isomers are critical for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

Table 2: Comparison of Analytical Techniques for Fluorinated Benzoic Acids

| Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity (ng/L levels) and structural confirmation. | Trace analysis and impurity identification.[10] |

| HPLC/UHPLC-MS/MS | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, and high sensitivity (ng/mL to µg/L). | Routine quality control and purity assessment.[10] |

A typical High-Performance Liquid Chromatography (HPLC) method for a related compound, 2-(4-chlorobenzoyl)benzoic acid, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[11] This method is often scalable for preparative separation and suitable for pharmacokinetic studies.[11]

Experimental Protocols

Illustrative Synthesis of a 4-Fluorobenzoic Acid Derivative

The following is a generalized protocol for the synthesis of an amide derivative of 4-fluorobenzoic acid, illustrating a common reaction type involving this class of compounds. This is adapted from procedures for analogous compounds.[6][12][13]

Objective: To synthesize an N-substituted amide from a 4-fluorobenzoic acid precursor.

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Appropriate amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature until the evolution of gas ceases and the solid dissolves. Remove the excess reagent and solvent under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in fresh anhydrous solvent and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (1.2 equivalents) in the same solvent. Slowly add the amine solution to the acid chloride solution.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of an amide derivative.

Safety and Handling

This compound requires careful handling in a laboratory setting. According to GHS classifications, it can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the powder.

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][14]

-

Avoid dust formation and inhalation.[14]

Conclusion

This compound is a chemical intermediate of significant value, particularly within the pharmaceutical industry. Its unique properties, conferred by the fluorobenzoyl moiety, make it an attractive starting material for the synthesis of a new generation of therapeutic agents. A thorough understanding of its chemistry, analytical methods, and safety protocols is essential for its effective and safe utilization in research and development.

References

-

This compound | C14H9FO3 | CID 82099. PubChem, NIH. [Link]

-

Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

-

Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Mechanism of action of benzoic acid. Jiyou Industries Co.Ltd.. [Link]

-

SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Medium. [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

-

This compound. GIHI CHEMICALS CO.,LIMITED. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 7649-92-5 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-(4-Fluorobenzoyl)benzoic Acid: Properties, Synthesis, and Key Applications

Abstract

This technical guide provides an in-depth analysis of 2-(4-Fluorobenzoyl)benzoic acid, a pivotal chemical intermediate in modern organic and medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and its implications. A detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and safety. Furthermore, this paper elucidates the compound's significant role as a versatile building block in the development of pharmaceuticals, particularly anti-inflammatory agents, and other high-performance materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable fluorinated ketone.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 2-(p-Fluorobenzoyl)benzoic acid or 4-Fluorobenzophenone-2'-carboxylic acid, is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent.[1] The presence of the fluorine atom significantly influences the molecule's electronic properties and subsequent biological activity in its derivatives, making it a compound of high interest in medicinal chemistry.[1]

The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization. The molecular weight of this compound is 244.22 g/mol .[1][2][3] This value is derived from its molecular formula, C₁₄H₉FO₃.[1][2][3]

A summary of its key physicochemical properties is provided below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 244.22 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₉FO₃ | [1][2][3] |

| CAS Number | 7649-92-5 | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 136-142 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Primary Hazards | Skin, eye, and respiratory irritant | [3] |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and reliable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Expertise & Causality: The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the carbonyl oxygen of the phthalic anhydride, forming a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the electron-rich fluorobenzene ring. The reaction is typically performed in an excess of the aromatic substrate (fluorobenzene), which also serves as the solvent. A non-polar, inert solvent could be used, but using the reactant as the solvent maximizes concentration and reaction rate. The subsequent aqueous workup is essential to quench the catalyst and protonate the carboxylate to yield the final product.

Experimental Workflow Diagram

Sources

2-(4-Fluorobenzoyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (FBBA). As a key intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors, a thorough understanding of FBBA's characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes data from established chemical suppliers, databases, and peer-reviewed literature to offer field-proven insights into its handling, analysis, and synthetic utility. We will explore its spectroscopic signature, delve into its reactivity profile with mechanistic explanations, and provide validated protocols for its synthesis and handling.

Molecular Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent ortho to the carboxyl group.[1] This unique arrangement of functional groups—a ketone, a carboxylic acid, and a fluorinated aromatic ring—confers a versatile reactivity profile, making it a valuable building block in medicinal chemistry.[1] The presence of the fluorine atom, in particular, can enhance the biological activity, metabolic stability, and lipophilicity of derivative compounds, a crucial aspect for modern drug discovery.[1][2]

Chemical Structure

The structural representation of this compound is depicted below, illustrating the spatial relationship between the benzoic acid moiety and the 4-fluorobenzoyl group.

Caption: Chemical Structure of this compound.

Data Summary

The core physicochemical properties of this compound are summarized in the table below. Data has been consolidated from multiple authoritative sources for cross-verification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Fluorobenzophenone-2'-carboxylic acid, 2-(p-Fluorobenzoyl)benzoic acid | [1][4] |

| CAS Number | 7649-92-5 | [1][4][5] |

| Molecular Formula | C₁₄H₉FO₃ | [1][3] |

| Molecular Weight | 244.22 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 136-142 °C; 138-140 °C (lit.) | [1][4] |

| Boiling Point | 443.1 ± 30.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Purity | ≥ 97% (HPLC) | [1][4] |

| InChIKey | FJAZVXUPZQSZKI-UHFFFAOYSA-N | [3][4] |

| SMILES | OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of FBBA. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (e.g., in CDCl₃ or DMSO-d₆), the aromatic protons would appear as a series of multiplets in the range of 7.0-8.2 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework. Key expected signals include:

-

Carbonyl Carbons: Two distinct signals in the downfield region; the ketone carbon (~195 ppm) and the carboxylic acid carbon (~167 ppm).

-

Fluorinated Carbon: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF > 240 Hz). Its chemical shift will be significantly affected by the fluorine's electronegativity.

-

Aromatic Carbons: A series of signals in the aromatic region (115-140 ppm). Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F coupling constants.

SpectraBase provides reference ¹³C NMR spectral data for this compound.[6]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying the key functional groups:

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: Two strong, sharp absorption bands are expected. One for the carboxylic acid carbonyl, typically around 1680-1710 cm⁻¹, and one for the ketone carbonyl, often at a slightly lower wavenumber, around 1650-1670 cm⁻¹, due to conjugation.

-

C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

-

C-O Stretch: An absorption band around 1210-1320 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 244. Key fragmentation patterns would likely involve the loss of -OH (m/z = 227) and -COOH (m/z = 199), followed by the loss of CO, leading to characteristic daughter ions.

Synthesis and Purification

FBBA is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with phthalic anhydride using a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Synthesis Workflow

Caption: General workflow for the synthesis of FBBA via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is adapted from the analogous synthesis of 2-(4-Chlorobenzoyl)benzoic acid and represents a standard procedure for this class of reaction.[7] Researchers should perform their own risk assessment and optimization.

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Ensure all glassware is thoroughly dried.

-

Reactant Charging: To a solution of phthalic anhydride (1.0 eq.) in dried fluorobenzene (used as both reactant and solvent, ~5-10 eq.), add well-ground anhydrous aluminum chloride (2.2-2.4 eq.) portion-wise with stirring. An inert solvent like carbon disulfide can also be used.

-

Reaction: The reaction is exothermic. Control the temperature with an ice bath initially. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-60 °C) for 1-3 hours until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization. A common solvent system is aqueous ethanol.[7] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of FBBA is governed by its three key structural components: the carboxylic acid, the diaryl ketone, and the two aromatic rings.

Reactions of the Carboxylic Acid

The carboxylic acid group undergoes typical reactions such as:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) to form the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to yield an amide.

-

Reduction: Can be selectively reduced to the corresponding alcohol using strong reducing agents like LiAlH₄ or borane complexes.

Reactions of the Ketone

The ketone is less reactive than a typical alkyl ketone due to the steric hindrance and electronic effects of the two aryl groups. However, it can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (NaBH₄).

Electrophilic Aromatic Substitution

The two aromatic rings have different reactivities towards electrophiles.

-

Ring A (from benzoic acid): The -C(=O)Ar and -COOH groups are both deactivating and meta-directing.

-

Ring B (from fluorobenzene): The fluorine atom is deactivating but ortho, para-directing. The benzoyl group attached to this ring is meta-directing relative to its own position.

A key example of its reactivity is nitration. Treatment of FBBA with fuming nitric acid results in nitration on the fluorinated ring, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid.[4][8] This outcome is mechanistically sound because the fluorine atom, despite being deactivating, directs ortho and para. The para position is already substituted, and the ortho position (position 3) is activated by fluorine, leading to substitution at this site.

Caption: Nitration of this compound.

Applications in Research and Drug Development

FBBA is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate in synthesizing more complex molecules.[1]

-

Pharmaceutical Intermediate: It is a documented starting material for synthesizing anti-inflammatory and analgesic agents.[1] Its structure is a precursor for various heterocyclic systems and complex aromatic compounds. For instance, it has been used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds and 9-fluoro-7H-benz(de)anthracene-7-one.[4][8][9]

-

Role of Fluorine: The strategic inclusion of fluorine is a well-established principle in medicinal chemistry.[2] The C-F bond is strong and can block sites of metabolic oxidation, increasing a drug's half-life. Fluorine's high electronegativity can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] FBBA provides a reliable means to introduce this desirable feature into a molecular design.

-

Advanced Materials and Agrochemicals: The versatile reactivity of FBBA also makes it a useful intermediate in the synthesis of specialized polymers, dyes, and agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling FBBA. The following information is based on compiled GHS classifications.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

Handling: Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[3][10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[1][10]

-

Spill Response: In case of a spill, evacuate the area, eliminate ignition sources, and clean up using a HEPA-filter vacuum. Do not wash into the sewer system.[10]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82099, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 310557, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Retrieved from [Link]

-

Kopchuk, D. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 203-216. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

ChemBeq. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-(4-fluorobenzoyl)benzoic acid (C14H8F2O3). Retrieved from [Link]

-

University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2007). 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 7649-92-5 [amp.chemicalbook.com]

- 9. This compound | 7649-92-5 [amp.chemicalbook.com]

- 10. ehs.com [ehs.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

2-(4-Fluorobenzoyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorobenzoyl)benzoic acid

Introduction

This compound, a substituted benzophenone derivative, is a key intermediate in the synthesis of various organic molecules and pharmaceutical agents.[1] Its structure, featuring a benzoic acid moiety ortho to a 4-fluorobenzoyl group, imparts a unique combination of reactivity and physicochemical characteristics.[1][2] This compound serves as a critical building block for creating more complex molecular architectures, particularly in the development of anti-inflammatory drugs and other targeted therapies.[1][3]

This technical guide provides a comprehensive analysis of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and the structural rationale behind them.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are foundational for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 7649-92-5 | [1][2][4][5] |

| Molecular Formula | C₁₄H₉FO₃ | [1][4][5] |

| Molecular Weight | 244.22 g/mol | [1][2][5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 138-140 °C (literature) | [2] |

| Boiling Point | 443.1 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 221.8 ± 24.6 °C (Predicted) | [4] |

Discussion of Properties:

-

Melting Point: The melting point is a critical indicator of purity. While various ranges are reported (e.g., 136-142 °C)[1], the literature-cited value of 138-140 °C is indicative of a highly purified sample.[2] A broader melting range can suggest the presence of impurities, which disrupt the crystal lattice energy of the solid.

-

Boiling and Flash Points: The reported boiling and flash points are computationally predicted values.[4] Experimental determination is often impractical as compounds of this nature may decompose at such high temperatures. These predictions are derived from structural fragments and are useful for preliminary safety and behavior assessments.

-

Appearance: The compound exists as a white crystalline solid at standard conditions.[1] The specific crystal morphology can be influenced by the crystallization solvent and conditions.

Acidity and Solubility Profile

Acidity (pKa)

For the title compound, the entire 4-fluorobenzoyl group at the ortho position acts as a strong electron-withdrawing group via induction. This effect is expected to further stabilize the conjugate base (carboxylate anion) formed upon deprotonation. Therefore, the pKa of this compound is predicted to be slightly lower than that of benzoic acid, likely in the range of 3.8 to 4.1. This enhanced acidity is an important consideration in salt formation and formulation studies.

Solubility

Solubility is a critical parameter for drug development and reaction chemistry. There are conflicting qualitative and quantitative reports on the solubility of this compound. It has been described as having "notable stability and solubility characteristics" in various solvents, which is a desirable trait for synthetic applications.[1] However, its predicted aqueous solubility is very low, at 0.076 g/L (25 °C), classifying it as "almost insoluble" in water.

This dichotomy is expected. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, but the two large, nonpolar aromatic rings dominate its structure, leading to poor affinity for water. Its solubility is expected to be significantly higher in polar organic solvents such as alcohols, ethers, and chlorinated solvents, which can effectively solvate the aromatic portions of the molecule. As a reference, the parent compound benzoic acid shows markedly increased solubility in organic solvents like methanol, ethanol, and ethyl acetate compared to water.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (approx. 7.0-8.2 ppm). Due to the ortho substitution on one ring and para on the other, all eight aromatic protons would be chemically non-equivalent, leading to a series of multiplets. The fluorine atom on one ring will cause additional splitting (coupling) of the adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display 14 distinct signals, corresponding to each unique carbon atom. Two signals will be in the characteristic carbonyl region: the ketone carbon (~190-200 ppm) and the carboxylic acid carbon (~165-175 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive feature. Other aromatic carbons will show smaller C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹. This broadening is a classic indicator of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[9]

-

C=O Stretch (Carbonyl): Two distinct, strong, and sharp peaks are expected. The carboxylic acid carbonyl stretch typically appears around 1700-1720 cm⁻¹, while the ketone carbonyl stretch is expected at a slightly lower wavenumber, around 1670-1690 cm⁻¹, due to conjugation with the aromatic rings.[10][11]

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 244. The fragmentation pattern would likely involve:

-

Loss of a hydroxyl radical (•OH) to give a peak at m/z = 227.

-

Loss of the entire carboxyl group (•COOH) to give a peak at m/z = 199.

-

Cleavage to form the 4-fluorobenzoyl cation at m/z = 123.

-

Cleavage to form the benzoyl cation portion of the molecule at m/z = 105 and related fragments.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust methods for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for melting point analysis in a professional setting. Unlike traditional visual methods, it provides a quantitative measure of the heat flow associated with the phase transition. This yields a highly accurate onset temperature for melting and can also reveal information about sample purity and the presence of polymorphs. A sharp endotherm is indicative of a high-purity substance.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 1-3 mg of the this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 180 °C).

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 7649-92-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. global.oup.com [global.oup.com]

- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-fluorobenzoyl)benzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the molecule's structural characteristics, synthesis protocols, and critical applications, grounding its claims in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Fluorinated Benzophenone

This compound, also known as 4-fluorobenzophenone-2'-carboxylic acid, is a versatile organic compound that holds significant value in several scientific domains, most notably in pharmaceutical development and material science.[1] Its structure, a derivative of benzoic acid featuring a fluorobenzoyl substituent, makes it a valuable precursor for synthesizing more complex molecules.[1]

The strategic incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a critical building block for creating targeted therapies with potentially enhanced efficacy and favorable pharmacokinetic profiles.[1] It is frequently employed as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1]

Molecular Structure and Physicochemical Properties

The molecule's IUPAC name is this compound, and its structure is characterized by a benzoic acid core with a 4-fluorobenzoyl group attached at the ortho-position.[3] This arrangement of a ketone and a carboxylic acid on a benzophenone framework dictates its reactivity and utility.

dot graph "2_4_Fluorobenzoyl_benzoic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉FO₃ | [1][3][4] |

| Molecular Weight | 244.22 g/mol | [1][3] |

| CAS Number | 7649-92-5 | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 136-142 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Solubility | Sparingly soluble in water, soluble in various organic solvents. | [1][5] |

| Storage | Store at 0-8°C in a dry, cool place. | [1][6] |

Synthesis and Reaction Mechanism

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a robust method for attaching acyl groups to an aromatic ring.[7][8][9]

Core Reaction: Phthalic anhydride reacts with fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

dot graph "Friedel_Crafts_Acylation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of the target compound.

Mechanistic Insights

The causality behind this experimental choice lies in the need to generate a potent electrophile.

-

Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond in the anhydride ring, creating a highly reactive acylium ion. This ion is the key electrophile.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][10]

-

Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon atom bearing the new substituent. This action collapses the sigma complex, restores the aromaticity of the ring, and regenerates the AlCl₃ catalyst.[7][8]

-

Catalyst Complexation and Workup: Crucially, the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This prevents further reactions (polyacylation), a significant advantage over Friedel-Crafts alkylation.[10][11] Therefore, a stoichiometric amount of AlCl₃ is required. The reaction is completed by an aqueous workup (e.g., adding dilute HCl), which hydrolyzes the aluminum complex to liberate the final ketone product.[7]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product. A similar procedure is used for the synthesis of the chloro-analogue.[12]

Materials:

-

Phthalic anhydride

-

Fluorobenzene (dried)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dilute Hydrochloric Acid (HCl)

-

Benzene or Ethanol for recrystallization

-

Ice bath

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of phthalic anhydride in dried fluorobenzene.

-

Catalyst Addition: Cool the flask in an ice bath. With vigorous stirring, add anhydrous AlCl₃ in small portions. Causality: The reaction is exothermic; portion-wise addition under cooling prevents thermal runaway.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously add crushed ice, followed by dilute HCl, to decompose the aluminum chloride complex. Trustworthiness: This step is critical for safety and product isolation. A biphasic mixture should form.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration.

-

Washing: Wash the crude solid thoroughly with water to remove any remaining inorganic salts, followed by a small amount of cold ethanol or other suitable solvent to remove organic impurities.[12]

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., benzene or an ethanol/water mixture) to obtain a white crystalline solid.[12]

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Spectroscopic Characterization and Validation

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

dot graph "Characterization_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the validation of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show a complex pattern of aromatic protons in the region of ~7.2-8.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (ketone and carboxylic acid) at ~165-195 ppm. Additional signals would correspond to the 12 aromatic carbons, with their chemical shifts influenced by the fluorine, ketone, and carboxyl substituents.

-

FT-IR Spectroscopy: The infrared spectrum provides definitive evidence of the key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and another C=O stretch for the ketone (~1660 cm⁻¹). A C-F bond stretch will also be present (~1220-1240 cm⁻¹).

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight of 244.22 g/mol .

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material or key intermediate.[1] Its applications are diverse:

-

Pharmaceutical Synthesis: It is a precursor for various APIs, particularly in the development of anti-inflammatory agents, analgesics, and other targeted therapies.[1] For example, it has been used as a starting reagent for the synthesis of compounds mimicking Heparan sulfate glycosaminoglycans (HSGAG).[13]

-

Organic Synthesis Building Block: Chemists utilize this compound to construct more complex molecular architectures.[1] For instance, it can be used to prepare starting materials for the synthesis of polycyclic aromatic compounds like 9-fluoro-7H-benz(de)anthracene-7-one.[13]

-

Material Science: The compound can be incorporated into polymers to enhance properties like thermal stability and mechanical strength, finding use in high-performance materials.[1]

-

Fluorinated Compounds Research: The presence of the fluorine atom makes it an excellent model compound for researchers exploring the unique chemical and biological properties imparted by fluorination.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood.[14][15] Avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[15] For weighing and transferring powder, a dust mask (e.g., N95) is recommended.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14] Recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound is a cornerstone intermediate in synthetic chemistry, bridging basic starting materials with complex, high-value molecules. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the strategic presence of a fluorine atom make it an indispensable tool for professionals in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82099, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 310557, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Pharmazone. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

- Google Patents.

-

GIHI CHEMICALS CO.,LIMITED. This compound. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, CasNo.7649-92-5 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

- 13. This compound | 7649-92-5 [amp.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

2-(4-Fluorobenzoyl)benzoic acid IUPAC name

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid: Nomenclature, Synthesis, and Applications

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in various industrial and research sectors. The primary focus is a detailed elucidation of its International Union of Pure and Applied Chemistry (IUPAC) name, breaking down the systematic nomenclature rules. Furthermore, this document details the compound's physicochemical properties, outlines a standard synthetic protocol via Friedel-Crafts acylation with a mechanistic explanation, and explores its significant applications, particularly in the realm of drug discovery and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Systematic Nomenclature

This compound (CAS No: 7649-92-5) is an aromatic ketone and carboxylic acid that serves as a pivotal building block in organic synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it a molecule of high interest in medicinal chemistry.[1][2]

Given its complex structure, a precise and unambiguous naming system is crucial for clear communication in scientific literature, patent filings, and regulatory documentation. The IUPAC system of nomenclature provides this universal language. This guide will begin by deconstructing the IUPAC name to provide a foundational understanding of the molecule's structure.

Decoding the IUPAC Name: this compound

The systematic name "this compound" is derived by identifying the principal functional group, the parent molecule, and its substituents according to IUPAC rules.[3] The process can be understood in a stepwise manner:

-

Identify the Principal Functional Group: The molecule contains both a carboxylic acid (-COOH) and a ketone (C=O) group. According to IUPAC priority rules, the carboxylic acid is the higher-priority group and thus defines the parent structure's suffix.

-

Determine the Parent Hydride: The carboxylic acid group is attached to a benzene ring, making the parent molecule benzoic acid .

-

Identify and Name the Substituent: The rest of the molecule is treated as a single complex substituent attached to the benzoic acid ring. This substituent is a benzoyl group (a benzene ring attached to a carbonyl group) which itself is substituted with a fluorine atom.

-

The substituent is therefore named (4-Fluorobenzoyl) . The "4-" indicates that the fluorine atom is at the para-position on the benzoyl ring, relative to the point of attachment of the carbonyl group.

-

-

Assign Locants: The carbons of the parent benzoic acid ring are numbered starting from the carbon bearing the carboxylic acid group as position 1. The complex substituent is located on the adjacent carbon, which is position 2.

-

Assemble the Final Name: Combining these elements gives the full IUPAC name: This compound .[3]

Caption: Logical breakdown of the IUPAC nomenclature for the target molecule.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is essential for laboratory handling, reaction planning, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉FO₃ | [1][3] |

| Molecular Weight | 244.22 g/mol | [1][3] |

| CAS Number | 7649-92-5 | [1][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 138-140 °C (lit.) | |

| Purity | ≥ 97% | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | [3] |

| InChIKey | FJAZVXUPZQSZKI-UHFFFAOYSA-N | [3] |

Synthesis via Friedel-Crafts Acylation

A prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[4][5] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.[4][6]

-

Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion electrophile.

-

Electrophilic Attack: The π-electron system of the electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para- director, but the steric hindrance from the bulky acylium ion favors attack at the para position, though the desired product comes from the ortho attack on the benzene ring of the anhydride. The key step is the acylation of a separate fluorobenzene molecule. The reaction involves phthalic anhydride reacting with fluorobenzene.

-

Aromatization: A base (like AlCl₄⁻, formed in the first step) abstracts a proton from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[7]

-

Workup: The resulting ketone product is a Lewis base and remains complexed to the AlCl₃. An aqueous workup is required to hydrolyze this complex and yield the final product.[4]

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of analogous benzoylbenzoic acids.[8]

Reagents:

-

Phthalic Anhydride

-

Fluorobenzene (dried)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl).

-

Initial Charging: Charge the flask with phthalic anhydride and an excess of dried fluorobenzene, which serves as both reactant and solvent.

-

Catalyst Addition: Begin stirring the mixture and cool the flask in an ice bath. Add anhydrous aluminum chloride in small portions through the dropping funnel. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion. The mixture will become a thick, viscous slurry.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add crushed ice, followed by a mixture of concentrated HCl and water to decompose the aluminum chloride complex.

-

Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature (containing both a ketone and a carboxylic acid) allows for a wide range of subsequent chemical modifications.

-

Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] It has been utilized as a starting material for creating anti-inflammatory and analgesic drugs.[1] For instance, it was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds, which have shown potential as antitumor agents.[9]

-

Organic Synthesis Building Block: The molecule's reactive sites enable chemists to construct more complex molecular architectures.[1] The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions.

-

Advanced Materials: Its rigid, aromatic structure makes it a candidate for incorporation into polymers or other advanced materials where specific thermal or electronic properties are desired.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized this compound is typically achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons. The protons on the benzoic acid ring and the fluorobenzoyl ring would appear in distinct regions, with splitting patterns influenced by their neighbors and the fluorine atom.

-

¹³C NMR: Would reveal distinct signals for each of the 14 carbon atoms, including the two carbonyl carbons (ketone and carboxylic acid) at the downfield end of the spectrum.[10]

-

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.

-

Mass Spectrometry (MS): Would show a molecular ion peak corresponding to the molecule's mass (244.22 g/mol ), confirming its elemental composition.

Conclusion

This compound is a compound of significant scientific and commercial interest, underscored by its role as a versatile synthetic intermediate. A thorough understanding of its systematic IUPAC nomenclature is fundamental for accurate scientific communication. Its synthesis, primarily through the robust Friedel-Crafts acylation, is a well-established process that provides access to this valuable building block. The strategic inclusion of a fluorine atom enhances its utility in medicinal chemistry, paving the way for the development of novel therapeutics and functional materials. This guide has provided a detailed, multi-faceted examination of the compound, from its fundamental name to its practical synthesis and application, offering a valuable resource for professionals in the chemical sciences.

References

-

PubChem. This compound | C14H9FO3 | CID 82099. National Center for Biotechnology Information. [Link]

-

PubChem. Benzoic acid, 2-(4-fluorobenzoyl)-, methyl ester | C15H11FO3 | CID 13306905. National Center for Biotechnology Information. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

-

SpectraBase. o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

AutechCorp. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [Link]

-

PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

- Google Patents.

-

GIHI CHEMICALS CO.,LIMITED. This compound. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

PubMed. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. [Link]

-

NIST WebBook. Benzoic acid, 2-(4-methylbenzoyl)-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 7649-92-5 [amp.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Introduction: Strategic Importance of 2-(4-Fluorobenzoyl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals and advanced organic molecules.[1][2] Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical parameters of the synthesis, grounding theoretical knowledge in practical, field-proven insights.

This compound is a bifunctional aromatic ketone and carboxylic acid. Its structural features, particularly the fluorine substituent, make it a highly valuable building block in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target drug molecules.[1] Consequently, this compound serves as a crucial precursor in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The most reliable and industrially scalable method for its synthesis is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[3] This guide will focus on this primary pathway, elucidating the reaction from mechanism to execution.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst is known as the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[4][5] For the synthesis of this compound, this involves the reaction of fluorobenzene with phthalic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃).

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism proceeds through the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich fluorobenzene ring.[6]

-

Formation of the Acylium Ion Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it generates the reactive electrophile necessary for the subsequent aromatic substitution.[5]

-

Electrophilic Aromatic Substitution: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom on the ring is an ortho-, para-director; the para-product is typically favored due to reduced steric hindrance.

-

Restoration of Aromaticity: The AlCl₄⁻ complex, formed from the initial interaction of Cl⁻ (from AlCl₃ impurities or trace HCl) with AlCl₃, acts as a base to deprotonate the arenium ion, restoring the aromaticity of the ring.[6] This step regenerates the AlCl₃ catalyst in theory.

-

Product-Catalyst Complexation: In practice, the ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[4] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.

-

Aqueous Workup: The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water or dilute acid. This hydrolyzes the aluminum salts and yields the desired this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation pathway for this compound.

Caption: Workflow of the Friedel-Crafts acylation synthesis.

Experimental Protocol and Quantitative Data

The following protocol is a representative procedure for the laboratory-scale synthesis. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the deactivation of the aluminum chloride catalyst.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Role |

| Phthalic Anhydride | 148.12 | 0.20 | 29.6 g | Acylating Agent |

| Fluorobenzene | 96.10 | ~2.0 (excess) | 180 mL | Substrate / Solvent |

| Anhydrous AlCl₃ | 133.34 | 0.44 | 58.7 g | Lewis Acid Catalyst |

| Ice / Water | 18.02 | - | 300 g / 300 mL | Quenching |

| Conc. HCl | 36.46 | - | 20-30 mL | Workup |

Step-by-Step Methodology

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: Charge the flask with phthalic anhydride (0.20 mol) and fluorobenzene (180 mL). Stir the mixture to form a suspension.

-

Catalyst Addition: Cool the flask in an ice-water bath. Begin the portion-wise addition of anhydrous aluminum chloride (0.44 mol) to the stirred suspension over 30-45 minutes. Causality Note: This slow, cooled addition is crucial to control the initial exothermic reaction between the catalyst and the anhydride. A rapid temperature increase can lead to unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C using a water bath for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by TLC.

-

Reaction Quenching (Workup): Cool the reaction flask back down in a large ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated HCl (20-30 mL). Trustworthiness Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to dissolve the aluminum salts formed during the reaction.

-

Product Isolation: If fluorobenzene was used as the solvent, it can be removed by steam distillation. The remaining aqueous slurry contains the solid product. Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a toluene/hexane mixture, to yield a white crystalline solid.[7]

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point (reported as 136-142 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1]

Alternative Synthesis Considerations

While Friedel-Crafts acylation is the most direct route, other methods for synthesizing fluorinated benzoic acids exist, although they are often more circuitous for this specific target molecule.

-

Mechanochemical Synthesis: Recent research has explored solvent-free, mechanochemical Friedel-Crafts acylations using ball-milling.[8][9] This "green chemistry" approach reduces the use of hazardous solvents and can sometimes improve yields and reaction times.[9]

-

Alternative Catalysts: While AlCl₃ is traditional, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites, supported triflates) can be used.[10] Ionic liquids have also been investigated as reusable catalysts for Friedel-Crafts reactions to minimize waste.[3]

-

Multi-step Routes: It is theoretically possible to synthesize the target molecule through routes involving diazotization of an amino group followed by hydrolysis and fluorination, or oxidation of a pre-functionalized toluene derivative, but these pathways are less efficient than the direct Friedel-Crafts approach.[11][12]

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene and phthalic anhydride remains the most practical and widely adopted method in both academic and industrial settings. A thorough understanding of the reaction mechanism, particularly the role of the catalyst and the need for stoichiometric quantities, is paramount for achieving high yields and purity. By adhering to a carefully controlled and validated protocol, researchers can reliably produce this critical intermediate for further application in drug discovery and organic synthesis.

References

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

LabXchange. Friedal-Crafts Acylation and Alkylation. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-